1-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
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Overview
Description
1-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a benzofuran moiety, and a sulfonyl piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Synthesis of the Benzofuran Moiety: : The benzofuran ring is often constructed through the cyclization of ortho-hydroxyaryl ketones. This can be achieved using acidic or basic conditions, with catalysts such as polyphosphoric acid (PPA) or potassium carbonate (K₂CO₃).
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Piperidine Derivatization: : The final step involves the coupling of the sulfonylated intermediate with 4-methylpiperidine. This can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuranones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium catalysts.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizers.
Reduction: LiAlH₄, hydrogenation catalysts (Pd/C).
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Benzofuranones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. Its structural features may allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. Its structural components suggest it might have activity against certain diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its unique combination of functional groups could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 1-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring, for example, is known to interact with metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzofuran moiety might interact with hydrophobic pockets in proteins, while the sulfonyl group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
1-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine: can be compared with other compounds containing oxadiazole rings, benzofuran moieties, or sulfonyl piperidine structures. Examples include:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H22ClN3O4S |
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Molecular Weight |
472.0 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H22ClN3O4S/c1-14-8-10-27(11-9-14)32(28,29)18-6-7-20-19(13-18)15(2)21(30-20)23-25-22(26-31-23)16-4-3-5-17(24)12-16/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
XGHYUAFWBGXKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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